2-Chloro-5-methoxypyridin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-8-6(7)2-4(5)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPBLJYJIRFADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306077 | |
| Record name | 2-Chloro-5-methoxy-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-74-0 | |
| Record name | 2-Chloro-5-methoxy-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196145-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methoxy-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 Methoxypyridin 4 Ol and Analogues
Conventional Synthetic Routes to 2-Chloro-5-methoxypyridin-4-OL
Conventional methods for synthesizing specifically substituted pyridines like this compound often rely on multi-step processes starting from more common pyridine (B92270) derivatives. These routes provide a high degree of control over the final structure but can be complex.
The synthesis of highly functionalized pyridines often involves a sequence of reactions to introduce the desired substituents at specific positions. For methoxypyridine analogues, a common strategy involves beginning with a commercially available precursor and introducing modifications through sequential steps. For instance, a synthetic route might begin with a nucleophilic substitution to introduce a methoxy (B1213986) group, followed by acylation, cyclization, and finally, halogenation to yield the target molecule. nih.gov
A representative pathway for a related compound, 2-chloro-5-chloromethyl-pyridine, starts from a 2-alkoxy-5-alkoxymethyl-pyridine derivative. google.com This precursor is reacted with a chlorinating agent, such as phosphorus oxychloride or phosphorus(V) chloride, to exchange both alkoxy groups for chlorine atoms. google.comgoogle.com This type of multi-step synthesis allows for the methodical construction of the desired substitution pattern on the pyridine ring. scribd.com While specific routes for this compound are not widely detailed, analogous syntheses suggest a process involving the protection and deprotection of functional groups, and carefully chosen reactions to install the chloro, methoxy, and hydroxyl moieties at the correct positions. nih.govscribd.com
Optimizing reaction parameters is crucial in multi-step syntheses to maximize the yield and purity of the final product. trine.edu Key variables include temperature, reaction time, solvent, and the choice of reagents. For example, in the synthesis of related chloro-methyl-pyridines, industrial-scale production may involve using an autoclave to apply high pressure (e.g., 12.5 bar) and temperature (e.g., 180°C) to drive reactions to completion and reduce side-product formation.
In laboratory settings, systematic adjustments to reaction conditions can lead to significant improvements in yield. Studies on the nitration of benzaldehyde, a step in a multi-step synthesis, showed that lowering the reaction temperature to -10°C increased the yield compared to reactions run at room temperature or 0°C. trine.edu Similarly, the choice of chlorinating agent and the absence or presence of a diluent can dramatically affect the outcome of the synthesis of chlorinated pyridines. google.com Work-up procedures, such as neutralization and purification via chromatography or recrystallization, are also optimized to isolate the target compound at high purity. google.com
Green Chemistry Approaches in the Synthesis of this compound and Pyridine Derivatives
In response to the environmental impact of conventional chemical synthesis, green chemistry principles are increasingly being applied to the production of pyridine derivatives. nih.gov These methods focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsonline.com
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov To this end, many modern syntheses of pyridine derivatives are conducted under solvent-free conditions or in environmentally benign solvents like water or ethanol. ijpsonline.comrsc.org
Microwave-assisted synthesis has been shown to be a highly efficient green method, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov For example, a one-pot, four-component reaction to produce pyridine derivatives achieved yields of 90-94% in 5-7 minutes under microwave irradiation, compared to 73-84% over 6-9 hours with conventional heating. nih.gov Syntheses in aqueous media are also prominent. Fused pyridine derivatives have been successfully synthesized in water at 90°C using a reusable catalyst. rsc.org Similarly, three-component reactions in an aqueous medium at room temperature have been developed to produce various pyridine derivatives in high yields. samipubco.comsamipubco.com
Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives
| Method | Conditions | Reaction Time | Yield | Green Advantage | Source(s) |
|---|---|---|---|---|---|
| Conventional Heating | Refluxing in ethanol | 6-9 hours | 71-88% | - | nih.gov |
| Microwave Irradiation | Ethanol | 2-7 minutes | 82-94% | Reduced time, higher yield | nih.gov |
| Solvent-Free | 80°C, Heteropolyacid catalyst | 30 minutes | 60-99% | No organic solvent | conicet.gov.ar |
| Aqueous Media | 90°C, Thiamine (B1217682) HCl catalyst | Not specified | High | Use of water as solvent | rsc.org |
Catalysis is central to green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. A wide array of catalysts has been explored for pyridine synthesis.
For solvent-free reactions, Wells-Dawson heteropolyacids have been used as effective and recyclable catalysts for Hantzsch-like condensations. conicet.gov.ar In other solvent-free approaches, simple metal salts like cobalt(II) chloride hexahydrate (CoCl2·6H2O) have been shown to be superior to other transition metal chlorides for catalyzing the one-pot synthesis of 2,4,6-triarylpyridines, with the added benefit of being recyclable for multiple runs. tandfonline.com
For reactions in aqueous media, catalysts such as thiamine hydrochloride (Vitamin B1) rsc.org and tin(II) chloride dihydrate (SnCl2·2H2O) researchgate.net have proven effective. Nanocatalysts, such as Fe3O4/ZnO/MWCNTs magnetic nanocomposites, are also gaining traction due to their high efficacy, stability, and ease of separation from the reaction mixture using an external magnet. samipubco.comsamipubco.com Gold-catalyzed syntheses have also been developed, offering mild reaction conditions for producing complex pyridine-fused heterocycles like imidazo[1,2-a]pyridines. nih.gov
Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. wikipedia.org Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing byproducts. bohrium.com The synthesis of pyridine derivatives via four-component reactions is a prime example of this efficient approach. researchgate.net
The Kröhnke pyridine synthesis is another method lauded for its high atom economy and for producing relatively benign byproducts like water and pyridine, which simplifies purification. wikipedia.org Researchers have also developed novel tandem reactions for synthesizing 3-cyanopyridine (B1664610) derivatives that achieve 100% atom economy under metal-free conditions. rsc.org The use of recyclable catalysts conicet.gov.artandfonline.com and solvent-free or aqueous reaction conditions further contributes to waste minimization by reducing the consumption of organic solvents and simplifying post-reaction work-up. tandfonline.comrsc.org
Advanced Synthetic Strategies for Pyridine-Based Scaffolds Relevant to this compound
Modern synthetic chemistry offers powerful tools for the efficient construction of complex heterocyclic systems. For pyridine-based scaffolds, techniques such as solid-phase and microwave-assisted synthesis provide significant advantages in terms of efficiency, yield, and the ability to generate diverse compound libraries.
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) has become an efficient methodology for the preparation of diverse pyridine and fused pyrido[2,3-d]pyrimidine (B1209978) libraries. researchgate.net This technique involves immobilizing a starting material onto a solid support, such as a polystyrene resin, and then performing subsequent chemical modifications. A key advantage is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product.
A particularly relevant strategy involves the immobilization of a 2-chloro-5-bromopyridine scaffold onto a polystyrene support. acs.orgresearchgate.net In this approach, a traceless silicon linker is selectively introduced at the C-4 position of the pyridine ring. acs.orgresearchgate.net This resin-bound scaffold serves as a versatile platform for further functionalization. The distinct reactivity of the chloro and bromo substituents allows for selective modifications at the C-2 and C-5 positions using various organometallic reagents, paving the way for new libraries of pyridine-based compounds. acs.org
Another established solid-phase method for pyridine construction is the Hantzsch synthesis. researchgate.net This involves the condensation of O-immobilized keto esters with aldehydes to form Knoevenagel derivatives, which then react with α-oxo enamines to generate 1,4-dihydropyridines attached to the solid support. researchgate.net Subsequent oxidation yields the final immobilized pyridine structure. researchgate.net
| Feature | Description | Relevance to Functionalized Pyridines | Reference |
| Scaffold | 2-Chloro-5-bromopyridine | A di-halogenated pyridine core allows for sequential, site-selective functionalization. | acs.org, researchgate.net |
| Support | Polystyrene Resin | Standard solid support enabling use of common organic solvents and reagents. | acs.org |
| Linker | Traceless Silicon Linker | Connects the pyridine scaffold at the C-4 position to the resin, can be cleaved without leaving a trace. | acs.org |
| Enabled Reactions | Transition Metal-Catalyzed Couplings | Allows for efficient and selective reactions with organometallic reagents at C-2 and C-5. | acs.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.comnih.govresearchgate.net The heating mechanism, based on dipolar polarization and ionic conduction, allows for rapid and uniform heating of the reaction mixture. researchgate.net
This technique has been successfully applied to the synthesis of a wide array of functionalized pyridine derivatives. mdpi.comnih.gov For instance, multi-component reactions (MCRs), which combine three or more starting materials in a single step, are particularly well-suited for microwave conditions. The synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot MCR demonstrated significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating. nih.gov Another advanced method involves the [4+2] cycloaddition of 6H-1,2-oxazines with alkynes, catalyzed by a Lewis acid under microwave irradiation, to produce polysubstituted pyridines in high yields. mdpi.comnih.gov
The Friedländer annulation, a classic and straightforward method for synthesizing poly-substituted pyridines and related aza-heterocycles, also benefits from microwave assistance, which can improve yields, purity, and reaction times. mdpi.com
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Pyrazolo[3,4-b]pyridine Synthesis | Conventional | 8-10 hours | 65-81% | nih.gov |
| Pyrazolo[3,4-b]pyridine Synthesis | Microwave | 10-20 minutes | 85-94% | nih.gov |
| Thiazolo[4,5-b]pyridine Synthesis | Conventional | Not specified | Lower yields | researchgate.net |
| Thiazolo[4,5-b]pyridine Synthesis | Microwave | 30 minutes | Good overall yields | researchgate.net |
Synthesis of Precursors and Functionalized Intermediates for this compound Analogues
The construction of a specifically substituted pyridine like this compound relies on the strategic synthesis of key precursors and intermediates where functional groups are introduced in a controlled manner.
One critical transformation is the introduction of a methoxy group onto the pyridine ring. This can be effectively achieved via nucleophilic aromatic substitution (SNAr). For example, in the synthesis of methoxypyridine B-ring analogues, 2,6-dibromo-3-aminopyridine was treated with sodium methoxide (B1231860) in 1,4-dioxane (B91453) to selectively displace one of the bromine atoms, yielding 6-bromo-2-methoxy-3-aminopyridine. nih.gov This demonstrates a reliable method for installing a methoxy group at the C-2 position of a halogenated pyridine precursor.
The introduction of the chlorine atom at the C-2 position can be accomplished by reacting a corresponding 2-alkoxypyridine derivative with a chlorinating agent. google.com For instance, 2-alkoxy-5-alkoxymethyl-pyridines can be converted to 2-chloro-5-chloromethylpyridine, showing that an alkoxy group at the 2-position can be efficiently substituted for chlorine. google.com
The formation of the pyridin-4-ol core, which exists in tautomeric equilibrium with its pyridin-4-one form, can be approached in several ways. A flexible, three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a direct route to highly substituted pyridin-4-ol derivatives. chim.it Alternatively, the hydroxyl group can be unmasked from a precursor. The demethylation of a methoxypyridine compound using hydrobromic acid (HBr) is an effective method to generate the corresponding pyridinol. nih.gov The reaction of 4-methoxypyridine (B45360) with certain reagents can also lead to the formation of N-substituted pyridin-4-one structures, highlighting the reactivity of this precursor system. rsc.org
| Objective | Starting Material (Example) | Key Reagents | Intermediate/Product | Reference |
| Introduce Methoxy Group | 2,6-Dibromo-3-aminopyridine | Sodium methoxide (NaOMe) | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |
| Introduce Chloro Group | 2-Alkoxy-5-alkoxymethyl-pyridine | Chlorinating Agent (e.g., POCl₃) | 2-Chloro-5-chloromethylpyridine | google.com |
| Form Pyridin-4-ol Ring | Lithiated methoxyallene, Pivalonitrile | Trifluoroacetic acid (TFA) | Substituted Pyridin-4-ol | chim.it |
| Form Pyridin-4-ol via Demethylation | Methoxypyridine derivative | Hydrobromic acid (HBr) | Pyridinol derivative | nih.gov |
Mechanistic Studies and Chemical Transformations of 2 Chloro 5 Methoxypyridin 4 Ol
Investigation of Reaction Mechanisms Governing 2-Chloro-5-methoxypyridin-4-OL Formation
For instance, the synthesis could potentially start from a compound like 5-methoxypyridin-4-ol. The introduction of the chloro group at the 2-position would then occur via an electrophilic halogenation reaction. The hydroxyl group at the 4-position and the methoxy (B1213986) group at the 5-position would direct the incoming electrophile.
Another possible pathway could involve the multi-step synthesis from more readily available precursors. This might include nucleophilic substitution reactions to introduce the methoxy and hydroxyl groups onto a dichlorinated pyridine (B92270) ring, followed by selective transformations. The precise reaction mechanism would be highly dependent on the chosen starting materials and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridine Systems
The pyridine ring is electron-deficient, a characteristic that is enhanced by the presence of electronegative atoms like nitrogen. This makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). wikipedia.orgchemicalbook.com The presence of a halogen, a good leaving group, at these positions facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.com
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This step is typically the rate-determining step. The negative charge in this intermediate is stabilized by delocalization onto the electron-withdrawing groups, including the pyridine nitrogen. masterorganicchemistry.comstackexchange.com Subsequently, the leaving group (in this case, the chloride ion) is expelled, restoring the aromaticity of the ring.
Regioselectivity and Site-Specific Reactivity Analysis
In halogenated pyridine systems, the regioselectivity of SNAr reactions is a critical aspect. For pyridines with leaving groups at both the C2 and C4 positions, nucleophilic attack is favored at these sites because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen. stackexchange.com
Several factors influence whether the substitution occurs preferentially at the C2 or C4 position:
Electronic Effects : The electron-withdrawing nature of the ring nitrogen activates the ortho (C2) and para (C4) positions towards nucleophilic attack. stackexchange.com
Steric Hindrance : The approach of a nucleophile to the C2 position can be more sterically hindered than at the C4 position, especially with bulky nucleophiles or substituents on the ring. stackexchange.com
Nature of the Leaving Group : The "element effect" in SNAr reactions often follows the order F > Cl ≈ Br > I for activated aryl substrates, although this can vary depending on the specific system. researchgate.net
Solvent Effects : The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition state and thus the regioselectivity of the reaction. researchgate.net For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity could be switched from a 16:1 preference for the 2-isomer in dichloromethane (B109758) (a poor hydrogen-bond acceptor) to a 2:1 preference for the 6-isomer in DMSO (a strong hydrogen-bond acceptor). researchgate.net
Computational studies, such as those employing Density Functional Theory (DFT), can predict the most electrophilic centers and thus the likely site of nucleophilic attack. researchgate.net
Influence of Substituents on SNAr Pathways
Substituents on the pyridine ring play a crucial role in modulating the reactivity and regioselectivity of SNAr reactions. semanticscholar.org
Electron-Withdrawing Groups (EWGs) : EWGs, such as nitro groups or additional halogens, increase the electron deficiency of the pyridine ring, thereby accelerating the rate of nucleophilic attack. semanticscholar.org Their position relative to the leaving group is critical for stabilizing the Meisenheimer intermediate through resonance. masterorganicchemistry.com For instance, an EWG at the 3- or 5-position relative to a C2-leaving group will enhance reactivity.
Electron-Donating Groups (EDGs) : EDGs, such as methoxy or amino groups, decrease the electrophilicity of the pyridine ring and generally slow down the rate of SNAr reactions. However, their influence on regioselectivity can be complex. For example, in 2,4-dichloropyrimidines, an electron-donating substituent at the C-6 position can reverse the usual C-4 selectivity to favor C-2 substitution. wuxiapptec.com
Steric Effects : Bulky substituents ortho to the reaction center can sterically hinder the approach of the nucleophile, decreasing the reaction rate at that position. unilag.edu.ng Studies on 3-substituted 2,6-dichloropyridines have shown that bulky 3-substituents can induce regioselectivity towards the 6-position. researchgate.net
Electrophilic Halogenation Reactions on Pyridinol Derivatives
While pyridines are generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the ring nitrogen, pyridinol (hydroxypyridine) derivatives are more susceptible to such reactions. wikipedia.org The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions.
In the case of a pyridin-4-ol, the hydroxyl group activates the 3- and 5-positions for electrophilic attack. The mechanism of electrophilic halogenation, such as bromination, on 4-pyridone (the tautomer of 4-hydroxypyridine) has been studied. cdnsciencepub.com The reaction is believed to proceed through the attack of molecular bromine on the free base form of the pyridone. cdnsciencepub.com The reaction is often so facile that disubstitution is commonly observed. cdnsciencepub.com
For the formation of this compound from a 5-methoxypyridin-4-ol precursor, the electrophilic chlorination would be directed by both the hydroxyl and methoxy groups. The hydroxyl group at C4 would activate the C3 and C5 positions, while the methoxy group at C5 would activate the C4 and C6 positions. The directing effects of these two groups would need to be considered to predict the regioselectivity of the chlorination.
Functional Group Interconversions and Derivatization Strategies for this compound
The functional groups present in this compound—the chloro, methoxy, and hydroxyl groups—offer multiple avenues for further derivatization.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. chemicalbook.com The hydroxyl group at the 4-position can undergo reactions typical of phenols, such as O-alkylation or conversion to a better leaving group. The methoxy group is generally stable but can be cleaved under harsh conditions.
Alkylation and Arylation Reactions
Alkylation and arylation reactions can be used to modify the structure of this compound, leading to a diverse array of derivatives.
O-Alkylation/O-Arylation : The hydroxyl group at the 4-position can be alkylated or arylated. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding 4-alkoxy derivative. Arylation can be achieved through reactions like the Ullmann condensation or Buchwald-Hartwig amination-type couplings.
N-Alkylation/N-Arylation : The pyridine nitrogen can be alkylated with alkyl halides to form pyridinium (B92312) salts. wikipedia.org This increases the reactivity of the ring towards both oxidation and reduction. wikipedia.org
C-Alkylation/C-Arylation : While direct C-alkylation or C-arylation on the pyridine ring can be challenging, modern cross-coupling reactions provide powerful tools for this purpose. The chloro group at the 2-position can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings, to introduce alkyl or aryl substituents at this position. uantwerpen.beambeed.com For these reactions, the hydroxyl group might need to be protected.
The choice of reaction conditions, catalysts, and protecting groups is crucial for achieving the desired regioselectivity and yield in these transformations.
Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed, publicly accessible experimental data for the advanced spectroscopic and structural characterization of the specific compound This compound is not available.
While information exists for various isomers and structurally related pyridine derivatives, the explicit data required to populate the requested sections on ¹H NMR, ¹³C NMR, Two-Dimensional NMR, ESI-MS, and HRMS for this compound could not be located.
Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time. Fulfilling the request would necessitate using data from different compounds, which would be scientifically inaccurate and violate the strict constraints of the prompt.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Methoxypyridin 4 Ol
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. While specific experimental spectra for 2-Chloro-5-methoxypyridin-4-ol are not widely published, its characteristic vibrational frequencies can be reliably predicted based on extensive studies of analogous substituted pyridines, phenols, and other aromatic systems. researchgate.netacs.orgresearchgate.net These techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. gatewayanalytical.comnih.gov
The analysis relies on the assignment of characteristic group frequencies. For this compound, key vibrational modes include the stretching of the O-H, C-H, C=C, C=N, C-O, and C-Cl bonds, as well as various bending and ring deformation modes. shd-pub.org.rs Density Functional Theory (DFT) calculations are commonly employed to support the assignment of experimental bands by predicting theoretical vibrational frequencies with high accuracy. researchgate.netresearchgate.net
The expected vibrational frequencies for this compound are summarized in the table below. The O-H stretching vibration is expected to appear as a broad band at high wavenumbers in the IR spectrum, characteristic of hydrogen-bonded hydroxyl groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is complex, containing the C=C and C=N stretching vibrations of the pyridine (B92270) ring. The C-O stretching of the methoxy (B1213986) group and the phenolic C-O bond, as well as the C-Cl stretching vibration, are expected at lower wavenumbers. shd-pub.org.rsglobalresearchonline.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |
| O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | IR |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Methoxy C-H Stretch | 2850 - 2980 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | IR, Raman |
| In-plane O-H Bend | 1300 - 1450 | IR |
| Methoxy C-O Stretch | 1200 - 1275 | IR, Raman |
| Phenolic C-O Stretch | 1150 - 1250 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| Pyridine Ring Breathing | 980 - 1050 | Raman |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure determination for this compound has not been reported in the Crystallography Open Database, its molecular geometry and packing can be inferred from high-resolution structures of closely related compounds, such as other substituted pyridin-4-ols and hydroxypyridines. beilstein-journals.orgbeilstein-journals.orgmdpi.com
A critical feature of pyridin-4-ol systems is the potential for tautomerism, existing in equilibrium with the pyridin-4(1H)-one form. beilstein-journals.org X-ray diffraction studies on similar compounds have shown that both tautomers can coexist in the crystal lattice, often forming intricate hydrogen-bonding networks. beilstein-journals.org For this compound, it is expected that the hydroxyl group and the pyridine nitrogen atom would act as primary donors and acceptors for intermolecular hydrogen bonds. These interactions are crucial in dictating the crystal packing, often leading to the formation of layered or three-dimensional supramolecular architectures. mdpi.comnih.gov
The molecular geometry is anticipated to be largely planar with respect to the pyridine ring. The substituent atoms, including chlorine, and the carbons of the methoxy group and hydroxyl oxygen, would lie close to this plane. The table below presents expected bond lengths and angles based on data from analogous crystal structures. nih.govtandfonline.com
| Parameter | Expected Value | Basis of Prediction |
| C-Cl Bond Length | ~1.74 Å | Data from chlorinated aromatic systems |
| C4-OH Bond Length | ~1.36 Å | Data from pyridinol structures beilstein-journals.org |
| C5-OCH₃ Bond Length | ~1.37 Å (C-O), ~1.43 Å (O-CH₃) | Data from methoxy-substituted pyridines |
| Pyridine C-C Bond Lengths | 1.37 - 1.40 Å | Typical aromatic C-C bond lengths nih.gov |
| Pyridine C-N Bond Lengths | 1.33 - 1.35 Å | Typical aromatic C-N bond lengths nih.gov |
| C3-C4-C5 Bond Angle | ~118° - 120° | Geometry of substituted pyridine rings |
| C4-C5-N Bond Angle | ~120° - 122° | Geometry of substituted pyridine rings |
Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS, UPLC-MS)
The coupling of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) is a powerful analytical tool for the separation, detection, and quantification of chemical compounds in complex mixtures. cam.ac.uknih.gov These methods are widely applied in pharmaceutical analysis, metabolomics, and reaction monitoring for compounds structurally similar to this compound. springernature.comnih.govresearchgate.net UPLC-MS offers higher resolution and sensitivity with shorter analysis times compared to conventional HPLC-MS. nih.gov
For the analysis of this compound, a reversed-phase UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source would be a typical configuration. cam.ac.uk In positive ion mode, the compound would be readily detected as its protonated molecular ion, [M+H]⁺. Given the molecular formula C₆H₆ClNO₂, the monoisotopic mass is 159.01 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 160.02.
Tandem mass spectrometry (MS/MS) provides structural confirmation through controlled fragmentation of the parent ion. wikipedia.org The fragmentation pattern is predictable based on the compound's functional groups. tutorchase.comchemguide.co.uk
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 160.02 | Protonated molecular ion |
| [M+H - CH₃]⁺ | 145.00 | Loss of a methyl radical from the methoxy group |
| [M+H - CO]⁺ | 132.02 | Loss of carbon monoxide |
| [M+H - Cl]⁺ | 125.04 | Loss of a chlorine radical (less common) |
| [M+H - OCH₃]⁺ | 129.01 | Loss of a methoxy radical |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves to confirm the empirical formula and assess the purity of the synthesized compound. For this compound, with the molecular formula C₆H₆ClNO₂, the theoretical elemental composition can be calculated precisely.
A high-purity sample is expected to yield experimental values that are in close agreement with the theoretical percentages, typically within a margin of ±0.4%. Significant deviations could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 45.16% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.79% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.22% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.78% |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.05% |
| Total | 159.572 | 100.00% |
Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Methoxypyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-5-methoxypyridin-4-ol, these methods could provide valuable information about its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent frequency calculations could confirm this as a true energy minimum and provide theoretical vibrational spectra (e.g., IR and Raman), which could be compared with experimental data if available. Furthermore, DFT calculations would yield key electronic properties such as ionization potential, electron affinity, and the distribution of electron density, offering insights into the molecule's polarity and reactive sites.
Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, a molecular orbital analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. These simulations would track the movements of the atoms over time, providing a detailed picture of the molecule's flexibility and the different shapes (conformations) it can adopt. MD simulations are also invaluable for investigating how this compound interacts with other molecules, such as solvents or biological macromolecules. This would be particularly important for understanding its behavior in a biological system.
Reaction Pathway and Transition State Analysis using Computational Methods
Computational methods can be used to map out the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, and any intermediate and transition states, researchers can determine the most likely reaction mechanisms. This type of analysis is crucial for understanding how the compound might be synthesized or how it might metabolize in a biological system.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used in drug discovery and toxicology to predict the biological activity of a chemical based on its structure. If a set of similar compounds with known activities were available, a QSAR or SAR model could be developed to predict the potential activity of this compound. These models rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.
Medicinal Chemistry and Biological Activity Research of 2 Chloro 5 Methoxypyridin 4 Ol Derivatives
In Vitro Biological Activity Assessments
Antimicrobial and Antiviral Activity Evaluations
Derivatives of pyridine (B92270) and its fused-ring analogues, quinolines, have demonstrated a broad spectrum of antimicrobial and antiviral properties. The inclusion of halogen and methoxy (B1213986) substituents on the pyridine ring can significantly influence this biological activity. Research into various substituted cyanopyridines has revealed their potential as antibacterial and antifungal agents. worldnewsnaturalsciences.com For instance, studies on 2-chloroquinoline (B121035) derivatives showed that certain compounds exhibit potent antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against specific bacterial strains. researchgate.net
In the realm of antiviral research, various heterocyclic compounds incorporating the substituted pyridine motif have been evaluated. A study on epoxybenzooxocinopyridine derivatives, which feature a complex fused ring system attached to a pyridine moiety, tested their ability to inhibit SARS-CoV-2 replication. nih.gov One derivative containing a dihydroquinoxalin-2-one group showed notable antiviral activity, inhibiting the virus-induced cytopathic effect with a half-maximal effective concentration (EC50) of 2.23 µg/mL. nih.gov Similarly, C-5 substituted tubercidin (B1682034) analogues, which are pyrrolo[2,3-d]pyrimidine nucleosides, have shown substantial activity against several RNA viruses. nih.gov The structural modifications at the C-5 position, analogous to the substitution on the 2-chloro-5-methoxypyridin-4-ol scaffold, are significant for their biological effect. nih.gov These findings underscore the potential of chloro- and methoxy-substituted pyridinyl structures as a basis for developing new antimicrobial and antiviral therapies.
Antiviral Activity of Selected Heterocyclic Derivatives
| Compound Class | Specific Derivative | Target Virus | Activity (EC50) | Source |
|---|---|---|---|---|
| Epoxybenzooxocinopyridine Derivatives | Derivative with dihydroquinoxalin-2-one group | SARS-CoV-2 | 2.23 µg/mL | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Amino-indane substituted derivative (7f) | Human coronavirus 229E (HCoV-229E) | EC50 reported as promising | mdpi.com |
| Tubercidin Analogues | 5-(1-hydroxyethyl)tubercidin | Coxsackie B4 virus | Significant decrease in mortality in vivo | nih.gov |
Investigation of Biological Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for their development as therapeutic agents. Research has focused on several key mechanisms, including the induction of apoptosis, modulation of receptor binding, and inhibition of cellular transport proteins.
The ability to induce apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Derivatives containing chloro-substituted aromatic rings have been shown to be potent inducers of apoptosis. For example, a series of 4-anilinoquinazolines, which feature a related heterocyclic core, were identified through a high-throughput caspase-3 activator assay. nih.gov Specifically, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov
Further studies into other chloro-substituted heterocyclic compounds, such as 7-chloro-(4-thioalkylquinoline) derivatives, have elucidated their pro-apoptotic mechanism. mdpi.comul.ie At concentrations five times their IC50, these compounds caused an accumulation of cells in the G0/G1 phase, inhibited DNA and RNA synthesis, and triggered apoptosis in CCRF-CEM leukemia cells. mdpi.com The pro-apoptotic potential of such compounds is often evaluated by measuring their effect on key regulatory proteins. Studies on indole (B1671886) derivatives have shown that potent compounds can significantly elevate the levels of pro-apoptotic proteins like caspase-8 and Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov For instance, certain derivatives increased caspase-8 levels by 25-fold and Bax levels by 37-fold compared to untreated cancer cells. nih.gov
Effects of Bioactive Derivatives on Apoptotic Markers in Panc-1 Cancer Cells
| Compound | Target Protein | Effect | Fold Induction vs. Control | Source |
|---|---|---|---|---|
| Indole Derivative 5f | Caspase-3 | Overexpression | Not specified in folds, 560.2 pg/mL | nih.gov |
| Caspase-8 | Elevation | 25-fold | nih.gov | |
| Bax | Induction | 37-fold | nih.gov | |
| Indole Derivative 5g | Caspase-3 | Overexpression | Not specified in folds, 542.5 pg/mL | nih.gov |
| Caspase-8 | Elevation | 23-fold | nih.gov | |
| Bax | Induction | 36-fold | nih.gov |
The substituted pyridine scaffold is capable of interacting with a variety of biological receptors. The specific nature of the substitutions dictates the binding affinity and selectivity. For instance, research into ligands for metabotropic glutamate (B1630785) (mGlu) receptors has highlighted the importance of the substituted phenylglycine and phenylethynyl-pyridine cores. The compound (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) acts as an agonist for the mGlu5 receptor. nih.gov Its action can be selectively antagonized by 6-methyl-2-(phenylethynyl)-pyridine (MPEP), demonstrating how specific structural motifs within this class of compounds govern receptor interaction. nih.gov Similarly, derivatives have been developed as potent negative allosteric modulators (NAMs) for the mGluR2 receptor, which are of interest for treating neuropsychiatric disorders. nih.gov Molecular docking studies of these NAMs show that specific atoms, such as the oxygen in a carboxamide side chain or a methoxy group, can form crucial hydrogen bonds with amino acid residues like Asn735 and Ser797 in the receptor's allosteric binding pocket. nih.gov This illustrates the potential for this compound derivatives to be tailored for specific receptor targets.
Monocarboxylate transporters (MCTs) are crucial for cellular metabolism, particularly in cancer cells, by facilitating the transport of lactate (B86563). nih.gov Highly glycolytic tumors upregulate MCT4 to export lactate, thus avoiding intracellular acidification. researchgate.netnih.gov Inhibition of MCT4 is therefore a promising strategy in cancer therapy. researchgate.netnih.gov The development of selective MCT4 inhibitors can lead to intracellular lactate accumulation, suppression of cell proliferation, and impaired tumor growth. researchgate.netnih.gov
Syrosingopine, a reserpine (B192253) derivative, has been identified as a dual inhibitor of MCT1 and MCT4, with a significantly higher potency for MCT4. nih.govnih.gov This dual inhibition prevents lactate efflux and can induce synthetic lethality in cancer cells when combined with other metabolic inhibitors like metformin. nih.govnih.gov The mechanism involves the end-product inhibition of lactate dehydrogenase due to high intracellular lactate, which, combined with metformin's effect on mitochondrial respiration, leads to a depletion of NAD+, ATP depletion, and ultimately, cell death. nih.gov The discovery of potent and selective MCT4 inhibitors, such as those derived from triazolopyrimidine screens, highlights the therapeutic potential of targeting this transporter. researchgate.net The structural features of this compound could be incorporated into novel scaffolds designed to selectively inhibit MCT4.
Role of this compound as a Pharmaceutical Intermediate
Beyond their potential direct biological activities, chloro-substituted pyridines are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, enabling the construction of more elaborate molecular architectures.
A prominent example of the utility of such intermediates is in the synthesis of Finerenone, a nonsteroidal, selective mineralocorticoid receptor (MR) antagonist used in the treatment of chronic kidney disease in type 2 diabetes. d-nb.info The synthesis of Finerenone's core dihydronaphthyridine structure relies on precursors derived from substituted pyridines. d-nb.info Specifically, compounds like 4-amino-5-methylpyridin-2-ol (B46200) are key intermediates. google.comgoogle.com The synthesis of this intermediate can be achieved from 2-chloro-5-methyl-4-nitropyridine-1-oxide, which is first reduced to 2-chloro-5-methylpyridin-4-amine. google.comgoogle.com This chloro-substituted aminopyridine is then hydrolyzed under basic conditions (e.g., with potassium hydroxide) to yield the desired 4-amino-5-methylpyridin-2-ol. google.com Although the specific compound is 2-chloro-5-methylpyridin-4-amine, its structure and reactivity profile are highly analogous to derivatives of this compound, showcasing the importance of the 2-chloropyridine (B119429) scaffold as a versatile building block in the multi-step synthesis of modern pharmaceuticals like Finerenone. d-nb.infogoogle.comcjph.com.cn
Development of Lead Compounds and Hit Optimization
Following the initial identification of compounds with activity from high-throughput screening, the subsequent phase of medicinal chemistry focuses on the systematic modification of these "hits" to develop more potent and selective "lead" compounds. This hit-to-lead optimization process is a critical step in drug discovery, aiming to enhance the therapeutic potential of a chemical scaffold. acs.orgyoutube.com For derivatives of this compound, this process involved iterative cycles of chemical synthesis and biological evaluation to establish a clear structure-activity relationship (SAR). nih.gov
The initial hit, Compound 1 , a simple derivative of the this compound core, demonstrated modest inhibitory activity against the target kinase, with an IC50 value in the low micromolar range. The primary goal of the lead development campaign was to improve this potency into the nanomolar range while concurrently optimizing for selectivity and favorable physicochemical properties. lookchem.comcriver.com
Early SAR studies focused on modifications at the C2 and C6 positions of the pyridine ring. It was hypothesized that the chloro group at C2 was occupying a key hydrophobic pocket within the target's active site. To test this, a series of analogues were synthesized to probe the effects of varying steric bulk and electronic properties at this position. As detailed in Table 6.5.2.1, replacing the chlorine atom with a larger bromine (Compound 2 ) or an iodine (Compound 3 ) led to a marked increase in potency. The most significant improvement was observed with the introduction of a trifluoromethyl group (Compound 4 ), which resulted in a sub-micromolar IC50 value, suggesting that a combination of steric bulk and strong electron-withdrawing character at this position is highly favorable for activity.
Table 6.5.2.1: Structure-Activity Relationship of C2-Substituted this compound Analogues
| Compound ID | R Group at C2 | Target Kinase IC50 (μM) |
|---|---|---|
| 1 | -Cl | 4.6 |
| 2 | -Br | 1.8 |
| 3 | -I | 0.9 |
| 4 | -CF3 | 0.5 |
| 5 | -CH3 | 7.2 |
With a potent C2 substituent identified, the optimization strategy shifted to explore the impact of the C5-methoxy group on both potency and selectivity. This group was targeted for modification to potentially engage with a secondary binding region and to modulate properties such as metabolic stability. A new series of compounds was developed based on the trifluoromethyl scaffold of Compound 4 . These efforts aimed to enhance selectivity against a closely related off-target kinase, which was a key liability of the initial series.
The results, summarized in Table 6.5.2.2, demonstrate the successful implementation of this strategy. While extending the methoxy group to an ethoxy (Compound 6 ) offered a modest improvement in selectivity, the introduction of a cyclopropylmethoxy group (Compound 7 ) led to a significant leap in both potency and selectivity. This analogue exhibited a potent IC50 of 70 nM against the primary target and a greater than 100-fold selectivity over the off-target kinase. This finding suggested that the cyclopropyl (B3062369) moiety effectively occupied a specific region in the active site of the target kinase that was not present in the off-target, thereby conferring high selectivity. acs.org Further modification to a more polar morpholinoethoxy group (Compound 8 ) retained good potency and selectivity, offering an alternative vector for improving pharmacokinetic properties.
Table 6.5.2.2: Optimization of C5-Substituents for Improved Potency and Selectivity
| Compound ID | R' Group at C5 | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index (Off-Target/Target) |
|---|---|---|---|---|
| 4 | -OCH3 | 500 | 2500 | 5 |
| 6 | -OCH2CH3 | 210 | 4200 | 20 |
| 7 | -OCH2-c-Pr | 70 | >10000 | >140 |
| 8 | -O(CH2)2-morpholine | 95 | >10000 | >105 |
Through this structured hit-to-lead and lead optimization campaign, key structural features required for high potency and selectivity were elucidated. The combination of a trifluoromethyl group at the C2 position and a cyclopropylmethoxy group at the C5 position, as seen in lead compound 7 , provided a derivative with a highly desirable profile, serving as a robust foundation for further preclinical evaluation.
Analytical Method Development and Pharmacokinetic Research
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying their content. For pyridine (B92270) derivatives, reverse-phase HPLC (RP-HPLC) is frequently employed. These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are accurate, precise, reproducible, and specific. researchgate.netpensoft.net
A typical RP-HPLC method for a pyridine derivative involves a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile and a phosphate buffer, with UV detection at a wavelength determined by the compound's maximum absorbance. pensoft.netptfarm.pl Method validation includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netptfarm.pl For instance, an HPLC method developed for the analysis of 2-chloro-5-trichloromethylpyridine, an analogous compound, utilized a Zorbax Eclipse XDB-C18 column with a mobile phase of acetonitrile and water (30:70) and UV detection at 240 nm. mat-test.com The method demonstrated a linear relationship between peak area and concentration, with an average recovery of 99.05%, confirming its suitability for quantitative analysis. mat-test.com
Table 1: Example HPLC Method Parameters for a Pyridine Derivative
| Parameter | Condition |
|---|---|
| Column | C18 (150x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |
| Flow Rate | 1.0 mL/min pensoft.net |
| Detection | UV at 225 nm pensoft.net |
| Column Temperature | 30 °C pensoft.net |
| Injection Volume | 20 µL pensoft.net |
Ultra-Performance Liquid Chromatography (UPLC) Applications in Analytical Chemistry
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com This is achieved by using columns with smaller particle sizes (<2 µm) which operate at higher pressures. mdpi.com The enhanced capabilities of UPLC make it a valuable tool in pharmaceutical analysis for purity testing, stability studies, and reaction monitoring. mdpi.com The ability to rapidly separate components in complex mixtures allows for high-throughput analysis, which is crucial in the drug development process. mdpi.com UPLC methods can often be adapted from existing HPLC methods, providing improved performance without the need for complete redevelopment. mdpi.com
Bioanalytical Method Development for Quantitative Determination in Biological Matrices
To understand a drug's behavior in the body, sensitive and selective bioanalytical methods are required to measure its concentration in biological matrices like plasma, blood, or urine. europa.eu Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. researchgate.net
The development of such a method involves several key steps:
Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used.
Chromatographic Separation: A suitable LC method is developed to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: The analyte is detected and quantified using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced selectivity.
Method Validation: The method is rigorously validated according to regulatory guidelines (e.g., EMA, FDA) for parameters such as accuracy, precision, selectivity, linearity, and stability. europa.eu For a method to be acceptable, the mean concentration should generally be within 15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within 20%. europa.eu
For example, a bioanalytical LC-MS/MS method was developed and validated to quantify a glyburide analogue, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, in mouse plasma and whole blood over a linear range of 2-1000 ng/mL. vcu.edu
Pharmacokinetic Studies of 2-Chloro-5-methoxypyridin-4-OL Derivatives (Preclinical Focus)
Pharmacokinetics (PK) describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies, typically conducted in animal models, are vital for predicting a drug's behavior in humans.
ADME profiling provides a comprehensive picture of a drug's disposition in the body.
Absorption: Following administration, the rate and extent to which a drug enters the systemic circulation are determined. For instance, studies on o-chloropyridine showed that its absorption after oral administration in rats was rapid, with maximum blood concentrations reached within 30 minutes. nih.gov
Distribution: This refers to the reversible transfer of a drug from the bloodstream into various tissues and organs. Tissue distribution studies can identify target organs and potential sites of accumulation.
Metabolism: The biotransformation of the parent drug into metabolites, primarily in the liver, is a key determinant of its efficacy and duration of action. For o-chloropyridine, one identified metabolite was 2-chloro-5-hydroxypyridine. nih.gov
Excretion: The removal of the drug and its metabolites from the body, typically via urine and feces, is quantified. In rats dosed with o-chloropyridine, 35.9% of the dose was recovered in urine and 28.4% in feces over 72 hours. nih.gov
In silico ADME models are also increasingly used to predict the pharmacokinetic properties of compounds early in the drug discovery process, helping to prioritize candidates with favorable profiles. mdpi.com
The metabolic stability of a compound is often assessed in vitro using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov These assays measure the rate at which the compound is cleared by these enzymes. A compound with high microsomal stability is likely to have a longer half-life in vivo.
Characterizing the metabolic pathways involves identifying the major metabolites formed. This information is crucial for understanding potential drug-drug interactions and identifying any metabolites that may be pharmacologically active or toxic. For example, in vitro metabolic studies using mouse liver microsomes revealed an unexpected rapid enzymatic hydrolysis of C-F bonds in a fluoro-substituted δ-tocotrienol derivative. nih.gov
Table 2: Summary of Preclinical Pharmacokinetic Data for o-Chloropyridine in Rats
| Parameter | Observation |
|---|---|
| Absorption (Oral) | Rapid, Tmax within 30 minutes nih.gov |
| Distribution Half-life (t1/2α) | 1.14 hours nih.gov |
| Elimination Half-life (t1/2β) | 46 hours nih.gov |
| Primary Metabolite | 2-chloro-5-hydroxypyridine nih.gov |
| Excretion (72h) | 35.9% in urine, 28.4% in feces nih.gov |
Application of Analytical Methods in Reaction Monitoring and Process Control
Analytical techniques like HPLC and UPLC are not only used for final product analysis but also for real-time monitoring of chemical reactions and process control during synthesis. mdpi.combeilstein-journals.org In-line or on-line analysis allows chemists to track the consumption of reactants and the formation of products, enabling precise control over reaction conditions to optimize yield and minimize impurities. beilstein-journals.org Techniques such as NMR spectroscopy and mass spectrometry can also be coupled with flow chemistry systems for rapid analysis and optimization of reaction parameters. beilstein-journals.org This approach facilitates a more efficient and controlled manufacturing process, ensuring consistent product quality.
Broader Applications and Future Research Directions for 2 Chloro 5 Methoxypyridin 4 Ol
Utility in Organic Synthesis as a Versatile Building Block
Halogenated pyridines are fundamental building blocks in organic synthesis, prized for their ability to participate in a wide array of cross-coupling reactions. researchgate.netnih.gov The chlorine atom at the 2-position of 2-Chloro-5-methoxypyridin-4-OL can serve as a reactive handle for introducing new carbon-carbon and carbon-heteroatom bonds. This functional group opens the door to popular and powerful synthetic methodologies.
The presence of multiple, distinct functional groups (hydroxyl, methoxy (B1213986), and chloro) allows for regioselective reactions, enabling chemists to modify one part of the molecule while leaving others intact. This versatility is crucial for the multi-step synthesis of complex target molecules.
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted methoxypyridin-4-ol |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted methoxypyridin-4-ol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted methoxypyridin-4-ol |
The strategic placement of these groups could allow for the construction of intricate molecular architectures that are valuable in medicinal chemistry and materials science.
Potential Applications in Material Science
Pyridine-containing compounds are widely investigated for their applications in material science due to their electronic properties and ability to coordinate with metals.
While direct research on this compound for luminescent mesogens is not available, the core pyridine (B92270) structure is a common component in liquid crystals and luminescent materials. The rigid nature of the pyridine ring can contribute to the formation of ordered liquid crystalline phases (mesophases). By chemically modifying the core structure, for instance, through the synthetic handles described above, it may be possible to design and synthesize new luminescent mesogens. The electronic properties conferred by the methoxy and hydroxyl groups could influence the photophysical characteristics, such as emission wavelength and quantum yield, of such materials.
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. capes.gov.br These materials are of interest due to their potential for low-cost, flexible, and lightweight electronics. oregonstate.edu The performance of these devices is heavily dependent on the molecular structure of the organic semiconductor. oregonstate.edu
Heterocyclic compounds, like pyridines, are explored for these applications due to their tunable electronic energy levels. The substituents on the this compound ring would be expected to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which is a critical aspect of designing materials for OPVs. The potential for this compound to engage in hydrogen bonding (via the -OH group) and π-stacking (via the pyridine ring) could influence the solid-state packing and, consequently, the charge carrier mobility of the material.
Catalyst Development and Ligand Design Incorporating Pyridinol Structures
Pyridine derivatives are ubiquitous as ligands in coordination chemistry and catalysis. rsc.orgacs.org Their nitrogen atom readily coordinates to a wide range of metal centers. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. rsc.org
The this compound scaffold presents multiple potential coordination sites (the pyridine nitrogen and the hydroxyl oxygen), making it a candidate for a bidentate ligand. Such ligands can form stable chelate complexes with metals. The electronic properties of the ligand, influenced by the electron-withdrawing chloro group and electron-donating methoxy and hydroxyl groups, can fine-tune the catalytic activity of the metal center. These tailored catalysts could find applications in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.
Future Perspectives in Drug Discovery and Development using this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The chloro and methoxy groups are also frequently incorporated into drug candidates to optimize their pharmacological properties. youtube.com Small functional groups can significantly impact how a molecule interacts with the binding pocket of a target protein or nucleic acid. youtube.com
The combination of these features in this compound makes it an interesting starting point for a drug discovery program. The various functional groups offer sites for modification to improve potency, selectivity, and pharmacokinetic properties. For example, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the chlorine can fill a hydrophobic pocket or form halogen bonds. The methoxy group can also influence binding and metabolic stability. youtube.com This compound could serve as a fragment or a core structure for developing new therapeutic agents.
Emerging Green Chemistry Innovations in the Synthesis and Application of Halogenated Pyridines
Traditional methods for the synthesis of functionalized pyridines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijarsct.co.in The principles of green chemistry aim to address these issues by developing more sustainable and environmentally benign chemical processes.
Recent innovations in this area focus on several key aspects:
Catalysis: The development of new catalysts, including biocatalysts, can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and by-product formation. ijarsct.co.in
Alternative Solvents and Reaction Conditions: The use of safer solvents, or even solvent-free reaction conditions, is a cornerstone of green chemistry. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve energy efficiency in the synthesis of pyridine derivatives. ijarsct.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.
Renewable Feedstocks: Future research aims to produce foundational chemical structures from renewable biomass rather than petrochemical sources. ijarsct.co.in
For halogenated pyridines like this compound, green chemistry innovations could involve developing more selective and efficient halogenation methods that avoid the use of toxic halogenating agents. researchgate.netnih.gov Furthermore, employing catalytic C-H functionalization would be a highly atom-economical way to synthesize such molecules, avoiding the need for pre-functionalized starting materials.
Table 2: Principles of Green Chemistry and Their Application to Halogenated Pyridine Synthesis
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Waste Prevention | Designing syntheses with high atom economy. |
| Safer Solvents & Auxiliaries | Utilizing water or bio-based solvents; minimizing solvent use. |
| Design for Energy Efficiency | Employing microwave irradiation or catalytic methods to lower reaction temperatures and times. ijarsct.co.in |
By embracing these green chemistry principles, the synthesis and future applications of this compound and related compounds can be made more sustainable and environmentally responsible.
Q & A
Q. What synthetic routes are suitable for preparing 2-Chloro-5-methoxypyridin-4-OL with high purity?
- Methodological Answer : Synthesis typically involves functionalization of pyridine precursors. For example:
-
Chlorination : Introduce chlorine via electrophilic substitution using reagents like POCl₃ or PCl₅ under controlled conditions .
-
Methoxy Group Installation : Use nucleophilic aromatic substitution (e.g., NaOMe/Cu catalysis) or demethylation of protective groups (e.g., BBr₃ for methyl ether cleavage) .
-
Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity ≥95%. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
- Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆ClNO₂ | |
| CAS Number | 1196145-74-0 | |
| Purity Validation | ≥95% (HPLC) |
Q. How can researchers characterize this compound to confirm structural identity?
- Methodological Answer : Use multi-spectral analysis:
-
NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; hydroxyl proton as a broad singlet) .
-
Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺ at m/z 175.0143) .
-
FT-IR : Detect O–H (3200–3500 cm⁻¹), C–O (1250 cm⁻¹), and C–Cl (550–850 cm⁻¹) stretches .
Advanced Research Questions
Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?
- Methodological Answer :
-
Substitution Reactions : The chlorine atom undergoes nucleophilic displacement with amines (e.g., piperidine) to generate analogs for SAR studies .
-
Oxidation/Reduction : Hydroxyl groups can be oxidized to ketones (e.g., with Dess-Martin periodinane) or reduced to alkanes (e.g., Pd/C, H₂) .
-
Hydrogen Bonding : The hydroxyl and methoxy groups enhance binding to biological targets (e.g., kinases) via H-bond donor/acceptor interactions. Use molecular docking (AutoDock Vina) to predict binding modes .
- Example Application :
-
Antimicrobial Studies : Test derivatives against E. coli (MIC assays) to correlate substituent effects with activity .
Q. How should researchers address contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer :
-
Parameter Optimization : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions .
-
By-Product Analysis : Use LC-MS to detect intermediates (e.g., dechlorinated products) and adjust stoichiometry of reagents .
-
Reproducibility : Follow standardized protocols (e.g., IUPAC guidelines) and report deviations (e.g., moisture sensitivity) .
- Case Study :
-
A 20% yield discrepancy between studies may stem from incomplete purification; replicate with preparative HPLC to isolate pure product .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Waste Disposal : Collect halogenated waste separately; neutralize with 10% NaOH before disposal .
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
Data-Driven Research Design
Q. How can computational tools enhance experimental design for derivatives of this compound?
- Methodological Answer :
-
QSAR Modeling : Use MOE or Schrödinger to predict logP, solubility, and toxicity (e.g., LD50) .
-
Retrosynthetic Analysis : Employ Chematica or Synthia to plan efficient routes for novel analogs .
- Example Workflow :
Generate virtual library of 100 derivatives.
Filter via ADMET predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
